

Application Notes and Protocols: Pharmacokinetic Analysis of EAI045 in Animal Studies

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Compound of Interest

Compound Name: EAI045

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This document provides a detailed overview of the pharmacokinetic (PK) properties of **EAI045**, a fourth-generation allosteric inhibitor of the epidermal growth factor receptor (EGFR), in various animal models. The information is compiled from preclinical studies to support further research and development of this compound. **EAI045** is of particular interest as it targets EGFR mutants resistant to previous generations of tyrosine kinase inhibitors (TKIs), including those with T790M and C797S mutations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Overview of EAI045 Pharmacokinetics

EAI045 has been evaluated in rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key findings indicate that **EAI045** is orally bioavailable and demonstrates rapid absorption and wide tissue distribution.[\[2\]](#)[\[4\]](#) The subsequent sections provide quantitative data and detailed experimental protocols from these animal studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **EAI045** observed in mouse and rat models.

Table 1: Pharmacokinetic Parameters of **EAI045** in Mice

Parameter	Value	Animal Model	Dosing	Reference
Cmax	0.57 μ M	Mouse	20 mg/kg (oral)	[4]
Half-life ($t_{1/2}$)	2.15 h	Mouse	20 mg/kg (oral)	[4]
Oral Bioavailability	26%	Mouse	20 mg/kg (oral)	[4]
Brain-to-Plasma Ratio (WT mice)	---	Wild-Type Mice	20 mg/kg (oral)	[5]
Brain-to-Plasma Ratio (Abcb1a/1b-/- mice)	3.9-fold increase vs. WT	Abcb1a/1b-/- Mice	20 mg/kg (oral)	[5]
Brain-to-Plasma Ratio (Abcb1a/1b;Abcg 2-/- mice)	4.8-fold increase vs. WT	Abcb1a/1b;Abcg 2-/- Mice	20 mg/kg (oral)	[5]
Plasma AUC0-30min (with Elacridar)	4.0-fold increase	Wild-Type Mice	20 mg/kg (oral EAI045) + Elacridar	[5]
Brain-to-Plasma Ratio (with Elacridar)	5.4-fold increase	Wild-Type Mice	20 mg/kg (oral EAI045) + Elacridar	[5]

Table 2: Pharmacokinetic Parameters of **EAI045** Glucuronide in Mice

Parameter	Observation	Animal Model	Dosing	Reference
Plasma AUC0-30min	16.3-fold increase in Oatp1a/1b-/- mice	Oatp1a/1b-/- vs. WT Mice	20 mg/kg (oral)	[1]
Liver Concentration	22.6-fold decreased liver-to-plasma ratio in Oatp1a/1b-/- mice	Oatp1a/1b-/- vs. WT Mice	20 mg/kg (oral)	[1]

Experimental Protocols

Mouse Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of **EAI045** in mice following oral administration.

- Animal Model: Wild-type mice.[5] Genetically engineered mouse models, such as those bearing L858R/T790M mutant-driven lung cancer, have also been used for efficacy studies. [4][6]
- Dosing: **EAI045** was administered at a dose of 20 mg/kg via oral gavage.[1][4]
- Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
- Analytical Method: Plasma concentrations of **EAI045** were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters including Cmax, Tmax, AUC, and half-life.

Rat Pharmacokinetic and Tissue Distribution Study

This protocol describes a method for evaluating the plasma pharmacokinetics and tissue distribution of **EAI045** in rats.[2]

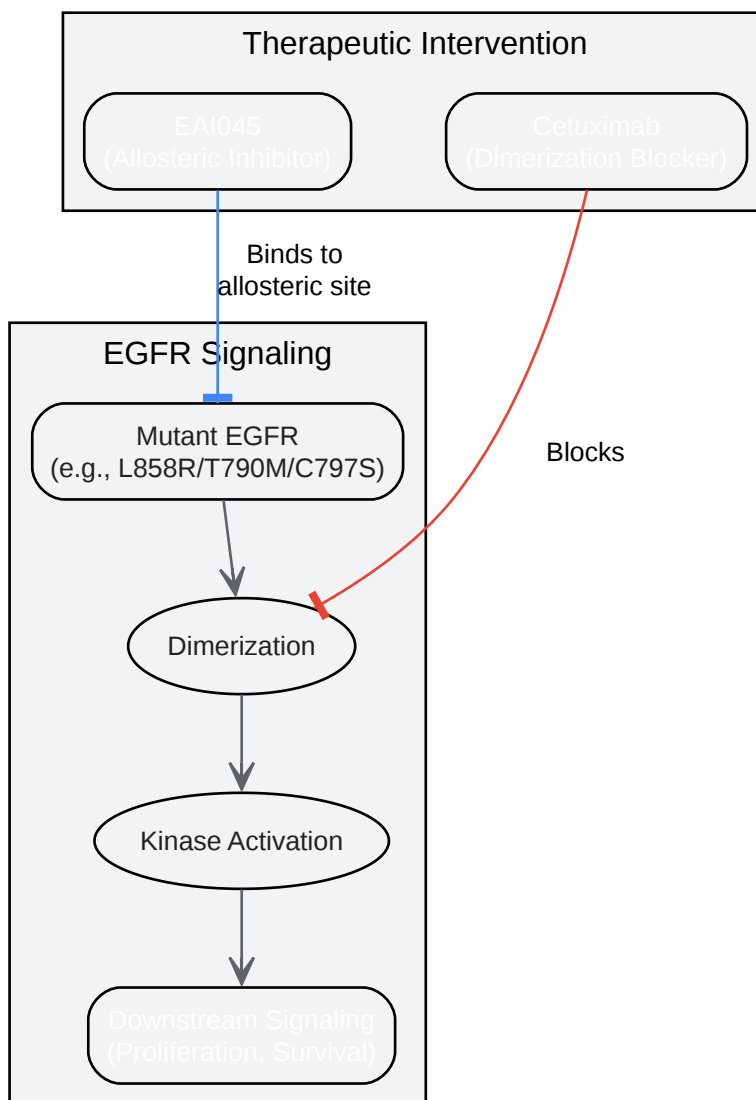
- Animal Model: Male Sprague-Dawley rats.[2]
- Dosing: Intravenous or oral administration.
- Sample Collection: Blood samples were collected at predetermined time points. For tissue distribution, animals were euthanized at selected times, and tissues (liver, kidneys, lungs, heart) were harvested.[2]
- Sample Preparation: Plasma was separated from blood by centrifugation. Tissues were homogenized to prepare for analysis.
- Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of **EAI045** in rat plasma and tissue homogenates.[2]
 - Chromatography: ACQUITY UPLC BEN HILIC column (2.1 × 100 mm, 1.7 μm).[2]
 - Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.40 mL/min.[2]
 - Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).[2]
 - MRM Transitions: m/z 384.1 → 100.8 for **EAI045**. [2]
- Data Analysis: The concentration of **EAI045** in each sample was determined from a standard curve. Pharmacokinetic parameters were calculated from the plasma concentration-time data. Tissue distribution was assessed by comparing drug concentrations across different organs.[2]

Visualizations

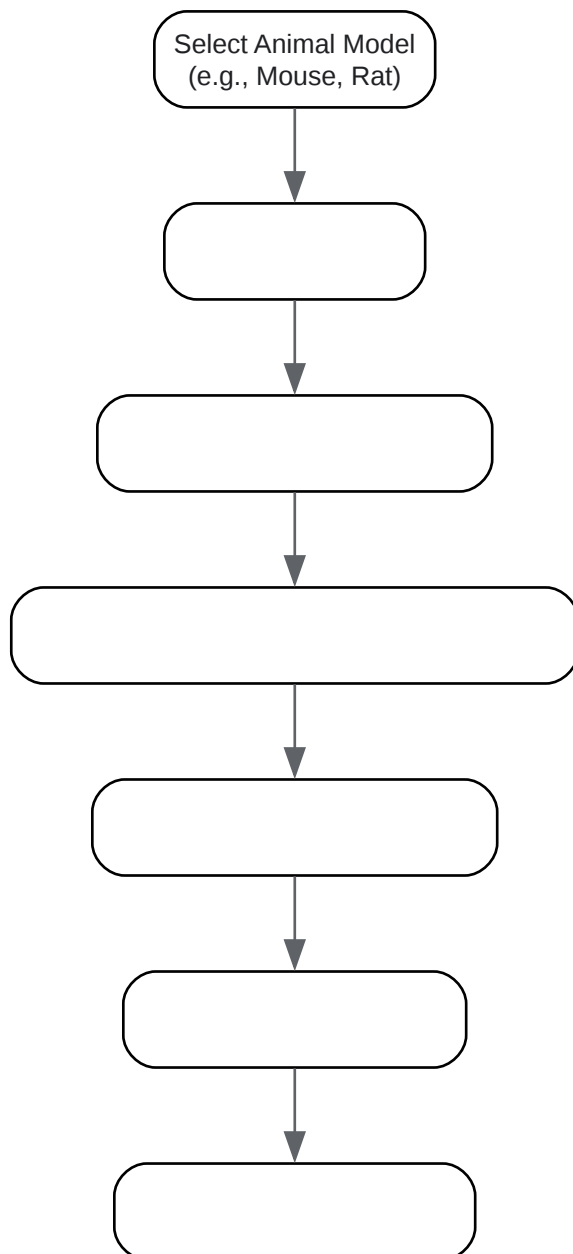
Signaling Pathway of **EAI045**

EAI045 is an allosteric inhibitor that targets selected drug-resistant EGFR mutants while sparing the wild-type receptor.^[4] It is particularly effective when used in combination with cetuximab, an antibody that blocks EGFR dimerization.^{[4][6]} This combination has shown marked tumor shrinkage in mouse models with EGFR mutations that are resistant to third-generation TKIs.^[4]

Mechanism of Action of EAI045 and Cetuximab



General Workflow for Animal Pharmacokinetic Study of EAI045



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